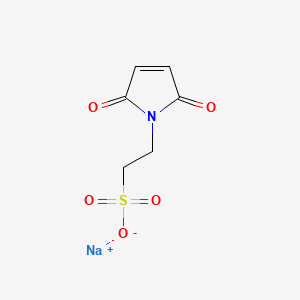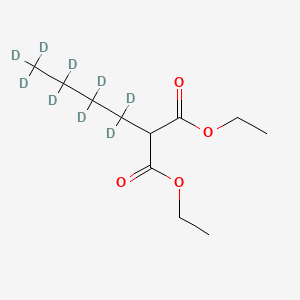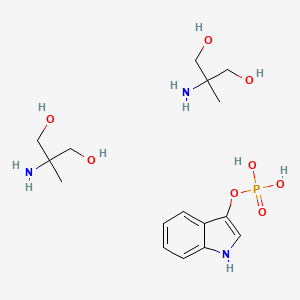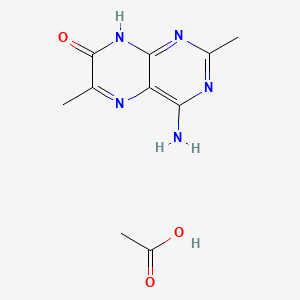
4-Amino-2,6-dimethyl-7(8H)-pteridone Acetic Acid Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2,6-dimethyl-7(8H)-pteridone Acetic Acid Salt (4-ADPA) is an important organic compound used in a variety of scientific research applications. It is a widely used reagent in the synthesis of various compounds and is known for its high solubility and stability. 4-ADPA has been used in the synthesis of pharmaceuticals, biochemicals, and other compounds. It has also been used in the study of enzyme kinetics, and as a reagent in the analysis of organic compounds.
科学的研究の応用
Nucleoside Synthesis
A study by Jungmann and Pfleiderer (2009) explored the synthesis of 4-amino-7(8H)pteridinone-N8-nucleosides, which are structural analogs of adenosine. They utilized various 4-amino-7(8H)pteridones for glycosylation with 1-chloro-2′-deoxy-D-ribofuranose derivatives, forming N8-2′-deoxy-D-ribofuranosides. These compounds can be seen as 2′-deoxyadenosine analogs, indicating potential applications in therapeutic agents or biochemical research (Jungmann & Pfleiderer, 2009).
Reactivity with Nucleophilic Agents
Research by Albert and McCormack (1973) delved into the reactivity of pteridin-4-one (a related compound) with nucleophilic agents like sodium hydrogen sulphite, demonstrating various adduct formations. This study highlights the chemical reactivity of pteridine derivatives, which could be leveraged in synthetic chemistry or material science applications (Albert & McCormack, 1973).
Mass Spectral Analysis
Williams and Ayling (1973) used mass spectrometry to analyze the structure and purity of substituted pteridines, including their reduced forms, which exhibit cofactor and inhibitory properties with certain enzymes. This work is crucial for understanding the structural aspects and potential biochemical roles of these compounds (Williams & Ayling, 1973).
Fluorescence Characterization
Hawkins et al. (2001) synthesized two fluorescent adenosine analogs, 4-amino-6-methyl-8-(2-deoxy-beta-d-ribofuranosyl)-7(8H)-pteridone (6MAP) and 4-amino-2,6-dimethyl-8-(2'-deoxy-beta-d-ribofuranosyl)-7(8H)-pteridone (DMAP), demonstrating their utility in studying DNA interactions through fluorescence changes. This suggests their use in bioanalytical applications, particularly in understanding nucleic acid dynamics and interactions (Hawkins et al., 2001).
特性
IUPAC Name |
acetic acid;4-amino-2,6-dimethyl-8H-pteridin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O.C2H4O2/c1-3-8(14)13-7-5(10-3)6(9)11-4(2)12-7;1-2(3)4/h1-2H3,(H3,9,11,12,13,14);1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAULFDZHYCVLFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N=C(N=C2NC1=O)C)N.CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675577 |
Source


|
| Record name | Acetic acid--4-amino-2,6-dimethylpteridin-7(8H)-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1216876-53-7 |
Source


|
| Record name | Acetic acid--4-amino-2,6-dimethylpteridin-7(8H)-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide](/img/structure/B562565.png)

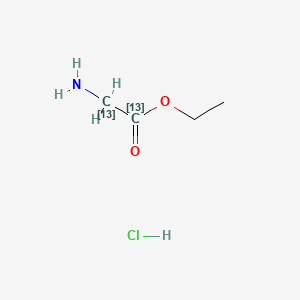

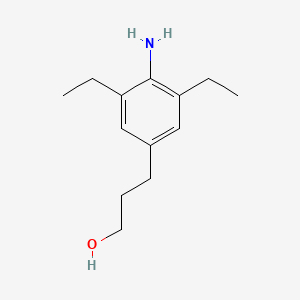
![[Bis(t-Boc)amino]methyl Methanethiosulfonate](/img/structure/B562578.png)
